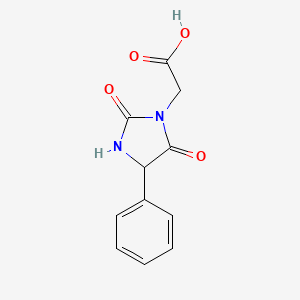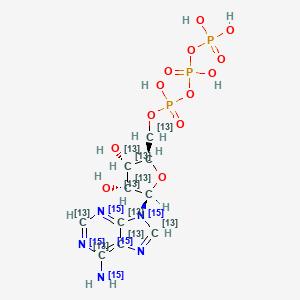
Triethoxy(12-phenyldodecyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(12-phenyldodecyl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a long alkyl chain with a phenyl group. This compound is part of the broader class of trialkoxysilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triethoxy(12-phenyldodecyl)silane typically involves the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst. The reaction conditions often include:
Catalysts: Platinum-based catalysts such as Karstedt’s catalyst.
Solvents: Non-polar solvents like toluene.
Temperature: Moderate temperatures around 60-80°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including distillation and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Triethoxy(12-phenyldodecyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols can further condense to form siloxane bonds.
Oxidation: Can be oxidized under specific conditions to form silanols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products:
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane networks.
Oxidation: Results in silanol formation.
Scientific Research Applications
Chemistry:
Surface Modification: Used to modify surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Polymer Chemistry: Acts as a cross-linking agent in polymer synthesis.
Biology and Medicine:
Biocompatible Coatings: Applied in medical devices to improve biocompatibility.
Drug Delivery Systems: Utilized in the development of controlled release systems.
Industry:
Adhesion Promoters: Enhances the adhesion of coatings, sealants, and adhesives.
Waterproofing Agents: Used in construction materials to impart water resistance.
Mechanism of Action
The mechanism of action of triethoxy(12-phenyldodecyl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its role as a surface modifier and adhesion promoter. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds, enhancing the material’s properties.
Comparison with Similar Compounds
Triethoxysilane: A simpler analog with three ethoxy groups and a hydrogen atom.
Triethoxy(octyl)silane: Contains a shorter alkyl chain compared to triethoxy(12-phenyldodecyl)silane.
Trimethoxy(12-phenyldodecyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness: this compound is unique due to its long alkyl chain with a phenyl group, which imparts distinct hydrophobic and aromatic properties. This makes it particularly useful in applications requiring enhanced surface modification and compatibility with organic materials.
Properties
Molecular Formula |
C24H44O3Si |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
triethoxy(12-phenyldodecyl)silane |
InChI |
InChI=1S/C24H44O3Si/c1-4-25-28(26-5-2,27-6-3)23-19-14-12-10-8-7-9-11-13-16-20-24-21-17-15-18-22-24/h15,17-18,21-22H,4-14,16,19-20,23H2,1-3H3 |
InChI Key |
BWUGPMXDXHCTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCCC1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)
![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)


![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)


![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)

![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)




